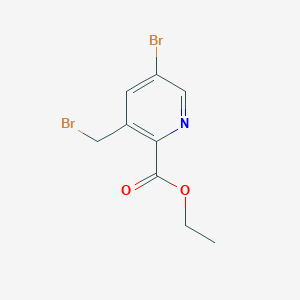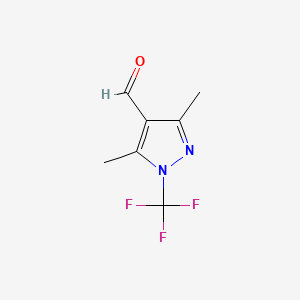
Ethyl 2-amino-2-(4-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-(4-fluorophenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a central propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-(4-fluorophenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-(4-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In biological systems, it may modulate neurotransmitter levels and influence signal transduction pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-(4-fluorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a different substitution pattern on the propanoate backbone.
Ethyl 2-amino-2-(4-chlorophenyl)propanoate: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
Ethyl 2-amino-2-(4-bromophenyl)propanoate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14FNO2 |
|---|---|
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-10(14)11(2,13)8-4-6-9(12)7-5-8/h4-7H,3,13H2,1-2H3 |
InChI-Schlüssel |
PIKWGBWAPHXPNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)





![[1-(Aminomethyl)cyclobutyl]methanesulfonyl fluoride hydrochloride](/img/structure/B15301831.png)



